Piperidine-3-carbonitrile hydrochloride

Description

BenchChem offers high-quality Piperidine-3-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-3-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

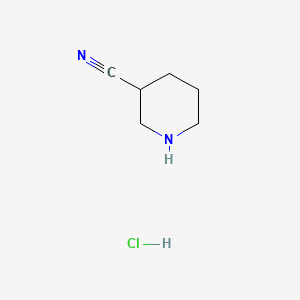

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNVDGLCOHDISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-75-5 | |

| Record name | piperidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Piperidine-3-Carbonitrile Hydrochloride: Structure, Properties, and Applications in Drug Discovery

Introduction

Within the landscape of medicinal chemistry, the piperidine scaffold stands as one of the most prolific and vital heterocyclic building blocks.[1][2] Found in the core structure of numerous blockbuster drugs, its unique conformational properties and synthetic versatility have made it a cornerstone of modern drug design.[1][2] This guide focuses on a specific, high-value derivative: piperidine-3-carbonitrile hydrochloride.

This compound is not merely a synthetic intermediate; it is a strategic chiral building block that offers a pre-defined stereocenter, a versatile chemical handle, and physicochemical properties optimized for laboratory use.[1] As a hydrochloride salt, its stability and solubility in polar solvents are significantly enhanced, facilitating its use in a wide range of reaction conditions.[3] This whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, reactivity, and critical applications, particularly in the development of therapeutics for the central nervous system (CNS).

Chemical Structure and Physicochemical Properties

Piperidine-3-carbonitrile hydrochloride is a six-membered saturated nitrogen-containing heterocycle, distinguished by a nitrile functional group (-C≡N) at the 3-position of the ring.[3] The hydrochloride salt form means the piperidine nitrogen is protonated, forming an ionic bond with a chloride anion.

Molecular Structure

The presence of the nitrile group at the C3 position creates a chiral center. Therefore, the compound can exist as a racemic mixture or as individual enantiomers, (S)-piperidine-3-carbonitrile hydrochloride and (R)-piperidine-3-carbonitrile hydrochloride. The specific stereochemistry is often critical for achieving desired biological activity and selectivity against specific protein targets.[1][4]

Caption: Structure of Piperidine-3-carbonitrile Hydrochloride.

Physicochemical Data

The properties of this compound make it a valuable reagent in both academic and industrial research settings. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClN₂ | [1][3][5] |

| Molecular Weight | 146.62 g/mol | [3][5][6] |

| Appearance | White to off-white crystalline solid | [3][7] |

| Solubility | Soluble in polar solvents, especially water | [3] |

| CAS Number | 1199773-75-5 (Racemate) | [3] |

| 915226-72-1 ((S)-enantiomer) | [1][7][8] | |

| 828300-57-8 (Unspecified) | [6][9] |

Spectroscopic Profile

Structural elucidation and purity assessment of piperidine-3-carbonitrile hydrochloride rely on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, a senior scientist would anticipate the following characteristic features:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the non-equivalent methylene protons of the piperidine ring. The proton at the C3 position, adjacent to the nitrile group, would likely appear as a distinct multiplet. The protons on the nitrogen (N-H) would be broadened and may exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct signals. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (~118-125 ppm). The five carbons of the piperidine ring would be found in the aliphatic region (~20-60 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. A broad band in the 2500-3000 cm⁻¹ region would be indicative of the secondary amine salt (R₂N⁺H₂) stretching.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 111.1, representing the piperidine-3-carbonitrile molecule after losing the HCl.

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of piperidine-3-carbonitrile hydrochloride is strategically designed to control stereochemistry when required. Common approaches include:

-

Cyanation of Piperidine Precursors: A primary route involves the introduction of a nitrile group onto a pre-formed piperidine ring through nucleophilic substitution or transition metal-catalyzed reactions.[1]

-

Asymmetric Synthesis: To obtain an enantiomerically pure product, such as the (S)-isomer, the synthesis often employs chiral catalysts, chiral auxiliaries, or starts from a material already possessing the desired stereochemistry.[1]

-

Cyclization Reactions: The piperidine ring itself can be formed through the cyclization of an appropriate acyclic precursor that already contains the nitrile moiety.[1]

-

Reduction of Pyridine Derivatives: A common general method for creating the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative.

Caption: General synthetic workflows for piperidine-3-carbonitrile HCl.

Chemical Reactivity

The utility of this compound stems from its inherent reactivity, which allows for diverse downstream modifications:

-

Nitrile Group Transformations: The cyano group is a highly versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or converted into various other functional groups, providing a gateway to a wide array of derivatives.[1]

-

N-Functionalization: The secondary amine of the piperidine ring can be readily functionalized via alkylation, acylation, or reductive amination to introduce different substituents, which is a common strategy for modulating a drug candidate's properties.

-

Salt Bridge Formation: In biological contexts, the protonated piperidine nitrogen is crucial for forming strong electrostatic interactions (salt bridges) with acidic amino acid residues, such as glutamate or aspartate, in protein binding pockets. This interaction is often a key determinant of high binding affinity and biological activity.[1]

Applications in Research and Drug Development

Piperidine-3-carbonitrile hydrochloride is a key intermediate in the synthesis of high-value, biologically active molecules. Its application is particularly prominent in the development of therapies for CNS disorders.

Central Nervous System (CNS) Ligands

Research has highlighted the importance of the piperidine-3-carbonitrile scaffold in designing ligands for CNS targets.[1] A significant area of application is in the development of dual-acting ligands that target both the histamine H3 receptor and the sigma-1 receptor.[1] Such dual-target agents represent a promising therapeutic strategy for complex neurological conditions like neuropathic pain.[1] The defined stereochemistry of the chiral center at the C3 position is critical for achieving the precise three-dimensional orientation required for potent and selective binding to these receptors.[1]

Role as a Chiral Building Block

The introduction of chiral piperidine scaffolds into small molecules has been shown to be a successful strategy for:

-

Enhancing Biological Activity and Selectivity: By providing a rigid, defined conformation, the chiral ring helps optimize the fit of a molecule into its biological target.[4]

-

Modulating Physicochemical Properties: The piperidine moiety can improve properties like solubility and membrane permeability.[4]

-

Improving Pharmacokinetic Profiles: The metabolic stability and absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate can be fine-tuned by modifications on the piperidine scaffold.[4]

Caption: Role as a versatile building block in drug discovery workflows.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of piperidine-3-carbonitrile hydrochloride is essential for ensuring safety. The following guidelines are based on safety data for this and structurally related compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or a face shield.[10][11]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[10] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[10][12] Do not eat, drink, or smoke when using this product.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] It should be stored locked up, accessible only to authorized personnel.[13]

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[11][13]

-

If on Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[10][11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

-

-

Disposal: Dispose of the substance and its container to an approved waste disposal facility in accordance with local, state, and federal regulations.[13]

Conclusion

Piperidine-3-carbonitrile hydrochloride is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its value lies in the combination of the robust and conformationally defined piperidine scaffold, the presence of a crucial chiral center, and the synthetic versatility of the nitrile functional group. The hydrochloride salt form further enhances its utility by improving its handling and solubility characteristics. For researchers and scientists in drug development, this compound serves as a powerful and validated building block for constructing complex molecular architectures, particularly for targeting challenging diseases of the central nervous system. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full potential in the discovery of next-generation therapeutics.

References

- (S)-Piperidine-3-carbonitrile hydrochloride | CAS 915226-72-1 - Benchchem. (n.d.).

- CAS 1199773-75-5: piperidine-3-carbonitrile hydrochloride - CymitQuimica. (n.d.).

- Safety Data Sheet. (2024).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Piperidine-3-carbonitrile hydrochloride 1199773-75-5 - Guidechem. (n.d.).

- 915226-72-1|(S)-Piperidine-3-carbonitrile hydrochloride|BLD Pharm. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023).

- PIPERIDINE-3-CARBONITRILE HYDROCHLORIDE | 828300-57-8 - ChemicalBook. (n.d.).

- Piperidine-3-carbonitrile hydrochloride - Biotuva Life Sciences. (n.d.).

- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).

- Piperidine hydrochloride - Safety Data Sheet - ChemicalBook. (2025).

- Piperidine hydrochloride - NIST WebBook. (n.d.).

- Piperidine-3-carbonitrile hydrochloride | CymitQuimica. (n.d.).

- (S)-Piperidine-3-carbonitrile hydrochloride | CymitQuimica. (n.d.).

- Piperidine-Based Drug Discovery - ResearchGate. (n.d.).

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Georg Thieme Verlag KG.

- Piperidine Synthesis - DTIC. (2025).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 1199773-75-5: piperidine-3-carbonitrile hydrochloride [cymitquimica.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Piperidine-3-carbonitrile hydrochloride – Biotuva Life Sciences [biotuva.com]

- 6. Piperidine-3-carbonitrile hydrochloride | CymitQuimica [cymitquimica.com]

- 7. (S)-Piperidine-3-carbonitrile hydrochloride | CymitQuimica [cymitquimica.com]

- 8. 915226-72-1|(S)-Piperidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 9. PIPERIDINE-3-CARBONITRILE HYDROCHLORIDE | 828300-57-8 [amp.chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemos.de [chemos.de]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to Piperidine-3-Carbonitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of piperidine-3-carbonitrile hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its core physicochemical properties, with a crucial emphasis on the stereochemical considerations that are paramount for its application. Furthermore, this document details generalized synthetic and analytical validation strategies, showcasing the compound's versatility as a chemical intermediate. The narrative culminates in a discussion of its significant role in the development of novel therapeutics, particularly for central nervous system (CNS) targets. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their research and development pipelines.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[1][2] Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties that make it highly attractive for drug design. It provides a three-dimensional framework that can be functionalized to present pharmacophoric elements in precise spatial orientations. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating critical interactions with biological targets.[3] This versatility has led to the incorporation of the piperidine nucleus into a vast array of approved drugs, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[1][2][3] Piperidine-3-carbonitrile hydrochloride represents a functionally advanced version of this core scaffold, offering a reactive nitrile handle for extensive chemical elaboration.

Core Physicochemical Properties

Piperidine-3-carbonitrile hydrochloride is a stable, crystalline solid that serves as a key intermediate in organic synthesis.[4] Its hydrochloride salt form enhances its stability and increases its solubility in polar solvents, which is a significant advantage for reaction chemistry and handling.[4]

A critical point of clarification for researchers is the existence of multiple stereoisomers, each identified by a unique CAS number. The general, non-stereospecific name can be ambiguous, and understanding the specific enantiomer is crucial for targeted biological applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClN₂ | [4][5][6][7] |

| Molecular Weight | 146.62 g/mol | [5][7][8][9] |

| Common Synonyms | 3-Piperidinecarbonitrile, hydrochloride (1:1) | [4] |

| CAS Number (Racemic) | 1199773-75-5 | [4][6][7] |

| CAS Number (S)-enantiomer | 915226-72-1 | [8][9] |

| CAS Number (R)-enantiomer | 1407991-27-8 | [5] |

The Imperative of Chirality in Drug Design

In drug development, the three-dimensional structure of a molecule is inextricably linked to its biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit vastly different pharmacological and toxicological profiles.[10] The introduction of a chiral piperidine scaffold can enhance biological activity, improve selectivity for a target, optimize pharmacokinetic properties, and reduce off-target toxicities.[10]

For piperidine-3-carbonitrile, the carbon at the 3-position is a stereocenter. Therefore, the compound exists as (R)-piperidine-3-carbonitrile and (S)-piperidine-3-carbonitrile. Using a specific, enantiomerically pure form is often essential to ensure selective interaction with chiral biological targets like enzymes and receptors.[8]

Caption: The (R) and (S) enantiomers of piperidine-3-carbonitrile.

Synthesis and Analytical Validation

The synthesis and validation of piperidine-3-carbonitrile hydrochloride require precise control over reactivity and stereochemistry. The protocols described herein represent a self-validating system, ensuring the final product meets the high-purity standards required for drug development.

Generalized Synthetic Workflow

The synthesis of a specific enantiomer, such as (S)-piperidine-3-carbonitrile hydrochloride, typically relies on either asymmetric catalysis or the use of a chiral starting material to ensure the desired stereochemical outcome.[8] A common conceptual pathway involves the cyanation of a protected piperidine precursor.

Caption: High-level workflow for the synthesis and validation of piperidine-3-carbonitrile HCl.

Causality in Synthesis:

-

Protecting Group: A protecting group on the piperidine nitrogen is often essential to prevent side reactions and to direct the reactivity of other positions on the ring.

-

Cyanation: The introduction of the nitrile group is a key step, creating the carbonitrile functionality. The choice of cyanating agent depends on the substrate and reaction conditions.

-

Salt Formation: Conversion to the hydrochloride salt is performed not only to facilitate purification by crystallization but also to improve the compound's long-term stability and handling characteristics.[4]

Protocol: Analytical Quality Control

To ensure the identity, purity, and enantiomeric integrity of the final compound, a suite of analytical techniques is employed. This validation is a cornerstone of trustworthiness in experimental research.

Step-by-Step Methodology for Chiral HPLC Analysis:

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column. Columns based on cellulose or amylose derivatives are often effective for separating piperidine enantiomers.[8]

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Accurately weigh and dissolve a sample of the piperidine-3-carbonitrile hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation Setup:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength to detect the compound.

-

-

Analysis:

-

Inject a racemic standard (a 50:50 mixture of R and S enantiomers) to determine the retention times for each enantiomer.

-

Inject the synthesized sample.

-

-

Data Interpretation: Compare the chromatogram of the synthesized sample to the racemic standard. The desired product should show a single, sharp peak corresponding to the retention time of the target enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. A purity of >99% ee is often required for pharmaceutical applications.

Applications in Modern Drug Discovery

A Versatile Chemical Handle

The true value of piperidine-3-carbonitrile hydrochloride in drug discovery lies in its versatility. The nitrile group is a highly useful functional group that can be converted into other key pharmacophoric elements, such as primary amines or carboxylic acids, through well-established chemical transformations.[8]

-

Reduction to Amine: The nitrile can be reduced (e.g., using H₂/catalyst or LiAlH₄) to form a 3-(aminomethyl)piperidine derivative. This introduces a basic primary amine, which is a common feature in many drugs for forming salt bridges or hydrogen bonds with targets.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield piperidine-3-carboxylic acid. This introduces an acidic moiety, which is also critical for target interaction in many drug classes.

Caption: Key chemical transformations of the nitrile group for drug discovery.

Case Study: CNS Receptor Ligands

Piperidine-3-carbonitrile and its enantiomers are actively investigated as building blocks for ligands targeting the central nervous system.[8] A notable application is in the development of dual-acting ligands for the histamine H₃ and sigma-1 (σ₁) receptors, which are promising targets for treating complex neurological disorders like neuropathic pain.[8]

In these advanced molecules, the protonated piperidine nitrogen plays an essential role. It forms a critical salt bridge interaction with specific acidic amino acid residues, such as glutamic acid (Glu172), within the sigma-1 receptor's binding pocket.[8] This high-affinity interaction is fundamental to the compound's biological activity. The defined stereochemistry at the 3-position, provided by the chiral carbonitrile building block, is crucial for correctly orienting the rest of the molecule within the binding site to achieve high potency and selectivity.[8]

Conclusion

Piperidine-3-carbonitrile hydrochloride is more than a simple chemical reagent; it is a sophisticated and highly valuable building block for the synthesis of complex, biologically active molecules. Its utility is defined by the privileged piperidine scaffold, the versatile nitrile handle, and most importantly, its chirality. A thorough understanding of its physicochemical properties, coupled with rigorous synthetic and analytical control, empowers researchers and drug development professionals to harness its full potential in creating the next generation of targeted therapeutics.

References

- (S)-Piperidine-3-carbonitrile hydrochloride | CAS 915226-72-1. (n.d.). Benchchem.

- CAS 1199773-75-5: piperidine-3-carbonitrile hydrochloride. (n.d.). CymitQuimica.

- (3R)-piperidine-3-carbonitrile hydrochloride, min 97%, 500 mg. (n.d.). CP Lab Safety.

- Piperidine-3-carbonitrile hydrochloride-1199773-75-5. (n.d.). Thoreauchem.

- Piperidine-3-carbonitrile hydrochloride. (n.d.). Biotuva Life Sciences.

- 915226-72-1|(S)-Piperidine-3-carbonitrile hydrochloride. (n.d.). BLD Pharm.

-

Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved January 6, 2026, from [Link]

-

Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1199773-75-5: piperidine-3-carbonitrile hydrochloride [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Piperidine-3-carbonitrile hydrochloride-1199773-75-5 - Thoreauchem [thoreauchem.com]

- 7. Piperidine-3-carbonitrile hydrochloride – Biotuva Life Sciences [biotuva.com]

- 8. benchchem.com [benchchem.com]

- 9. 915226-72-1|(S)-Piperidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 10. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of Piperidine-3-carbonitrile Hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Piperidine-3-carbonitrile Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an invaluable building block in drug design. Among its many derivatives, piperidine-3-carbonitrile hydrochloride stands out as a versatile intermediate. The nitrile group serves as a valuable synthetic handle, readily transformable into amines, carboxylic acids, and other functional groups, while the hydrochloride salt form enhances stability and improves handling characteristics. This guide provides a comprehensive overview of the primary synthetic pathways to piperidine-3-carbonitrile hydrochloride, offering a critical analysis of each route to empower researchers in selecting the most appropriate method for their specific needs.

I. Strategic Approaches to the Piperidine Core: A Comparative Overview

The synthesis of piperidine-3-carbonitrile hydrochloride can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the desired stereochemistry, scale of synthesis, availability of starting materials, and cost considerations.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Catalytic Hydrogenation of 3-Cyanopyridine | Direct saturation of the pyridine ring. | Atom-economical, often high-yielding, suitable for large-scale production. | Requires high-pressure hydrogenation equipment, potential for over-reduction or side reactions, catalyst selection is critical. |

| Ring-Closing Reactions (Dieckmann Condensation) | Intramolecular cyclization of a linear precursor. | Offers good control over substituent placement. | Multi-step synthesis, can be sensitive to reaction conditions, may require specific precursors. |

| Chiral Pool Synthesis (from L-Glutamic Acid) | Utilizes a readily available chiral starting material. | Provides access to enantiomerically pure products. | Lengthy synthetic sequence, may involve protection/deprotection steps, overall yield can be lower. |

II. Pathway Analysis and Experimental Protocols

A. The Workhorse Route: Catalytic Hydrogenation of 3-Cyanopyridine

The catalytic hydrogenation of 3-cyanopyridine is arguably the most direct and industrially relevant method for the synthesis of piperidine-3-carbonitrile.[2] This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring.

Mechanism and Rationale:

The hydrogenation of a pyridine ring is a challenging transformation due to its aromatic stability. The reaction requires a potent catalyst to facilitate the addition of hydrogen across the double bonds. The mechanism involves the adsorption of the pyridine molecule onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The choice of catalyst is paramount to achieving high yield and selectivity, minimizing the reduction of the nitrile group.

Visualization of the Hydrogenation Pathway:

Caption: Catalytic hydrogenation of 3-cyanopyridine.

Experimental Protocol: Hydrogenation using Raney® Nickel

Raney® Nickel is a widely used catalyst for the hydrogenation of aromatic rings due to its high activity and cost-effectiveness.[3][4][5]

-

Materials:

-

3-Cyanopyridine

-

Raney® Nickel (activated slurry)

-

Methanol (or other suitable solvent like aqueous acetic acid)[6]

-

Hydrogen gas

-

Hydrochloric acid (ethanolic solution or gaseous)

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

-

Procedure:

-

Reactor Setup: In a high-pressure reactor, a solution of 3-cyanopyridine in methanol is prepared.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), a slurry of activated Raney® Nickel is carefully added to the reactor. The amount of catalyst can vary, but typically ranges from 5-10% by weight relative to the substrate.

-

Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any air. The reactor is then pressurized with hydrogen to the desired pressure (typically 50-100 atm) and heated to the appropriate temperature (e.g., 80-120 °C). The reaction mixture is stirred vigorously.

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

-

Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.

-

Salt Formation: The filtrate containing piperidine-3-carbonitrile is then treated with a solution of hydrochloric acid (e.g., ethanolic HCl) to precipitate the hydrochloride salt.

-

Isolation and Purification: The precipitated piperidine-3-carbonitrile hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum. Further purification can be achieved by recrystallization.[7]

-

Causality in Experimental Choices:

-

Solvent: Methanol is a common solvent for hydrogenation as it readily dissolves the starting material and the product. Aqueous acetic acid can also be used and may enhance the rate of reaction by protonating the pyridine nitrogen, making it more susceptible to reduction.[6]

-

Catalyst: Raney® Nickel is chosen for its high activity and lower cost compared to precious metal catalysts like rhodium or platinum. However, for substrates with other reducible functional groups, more selective catalysts like Rhodium on carbon (Rh/C) might be preferred to avoid reduction of the nitrile.

-

Pressure and Temperature: Higher pressures and temperatures are generally required to overcome the aromaticity of the pyridine ring. The optimal conditions need to be determined empirically for each specific setup.

-

Safety: The use of hydrogen gas under high pressure requires specialized equipment and adherence to strict safety protocols. The pyrophoric nature of Raney® Nickel necessitates careful handling under an inert atmosphere.

B. Constructing the Ring: Dieckmann Condensation

The Dieckmann condensation is a classic organic reaction that involves the intramolecular cyclization of a diester to form a β-keto ester.[8][9][10][11] This method can be adapted to synthesize the piperidine ring, which can then be further functionalized to yield piperidine-3-carbonitrile.

Mechanism and Rationale:

The Dieckmann condensation is an intramolecular Claisen condensation. In the context of piperidine synthesis, a δ-amino diester is treated with a strong base to effect cyclization. The resulting β-keto ester can then be decarboxylated and the ketone group transformed into a nitrile.

Visualization of the Dieckmann Condensation Pathway:

Caption: Dieckmann condensation route to piperidine-3-carbonitrile.

Experimental Protocol (Illustrative):

-

Synthesis of the δ-Amino Diester Precursor: This would involve a multi-step synthesis, for example, via a Michael addition of an amine to an appropriate α,β-unsaturated ester followed by chain extension.

-

Dieckmann Cyclization: The δ-amino diester is treated with a strong base, such as sodium ethoxide in ethanol, to induce intramolecular cyclization to the corresponding β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated to yield a piperidin-3-one derivative.

-

Conversion to Nitrile: The ketone functionality can be converted to a nitrile via a multi-step sequence, for example, by formation of an oxime followed by dehydration.

-

Salt Formation: The final product is then converted to the hydrochloride salt.

Causality in Experimental Choices:

-

Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without causing saponification. Sodium ethoxide is a common choice when using ethanol as a solvent.

-

Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent side reactions.

C. The Chiral Approach: Synthesis from L-Glutamic Acid

For applications where enantiomeric purity is critical, a chiral pool synthesis starting from a readily available chiral molecule like L-glutamic acid is an attractive option.[1][13] This route allows for the synthesis of optically active piperidine derivatives.

Mechanism and Rationale:

This multi-step synthesis involves the transformation of the two carboxylic acid groups and the amino group of L-glutamic acid to form the piperidine ring with the desired stereochemistry.

Visualization of the Synthesis from L-Glutamic Acid:

Caption: Enantioselective synthesis from L-glutamic acid.

Experimental Protocol (Conceptual Outline):

A detailed protocol for the conversion of the 3-amino group to a nitrile is a key step that requires further investigation. However, the initial steps for the formation of the 3-aminopiperidine precursor are well-documented.

-

Esterification and Protection: Both carboxylic acid groups of L-glutamic acid are esterified, and the amino group is protected (e.g., with a Boc group).[13]

-

Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride.

-

Activation of Hydroxyl Groups: The primary hydroxyl groups are converted to a better leaving group, for example, by tosylation.

-

Cyclization: The ditosylate is then reacted with a primary amine to form the N-substituted 3-aminopiperidine ring.

-

Deprotection and Nitrile Formation: The protecting group on the piperidine nitrogen is removed, and the 3-amino group is converted to a nitrile. This could potentially be achieved via a Sandmeyer-type reaction, which involves diazotization of the primary amine followed by reaction with a cyanide salt.

-

Salt Formation: The final product is converted to the hydrochloride salt.

Causality in Experimental Choices:

-

Chiral Starting Material: L-glutamic acid provides a readily available and inexpensive source of chirality.

-

Protecting Groups: The use of protecting groups for the amino and piperidine nitrogen is crucial to prevent unwanted side reactions during the multi-step synthesis.

-

Sandmeyer Reaction: This is a well-established method for converting primary aromatic amines to nitriles and could potentially be adapted for this aliphatic system, although reaction conditions would need to be carefully optimized.

III. Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity and purity confirmed.

A. Purification

-

Recrystallization: This is the most common method for purifying solid piperidine-3-carbonitrile hydrochloride.[7] A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for piperidine salts include ethanol, methanol, or mixtures of these with ethers.[14] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.[5]

-

Column Chromatography: For smaller scale purifications or to remove impurities with similar solubility, column chromatography on silica gel can be employed. A suitable eluent system would typically consist of a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate).

B. Characterization

The structure and purity of the synthesized piperidine-3-carbonitrile hydrochloride should be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring. The chemical shifts and coupling patterns will be consistent with the 3-substituted piperidine structure.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the six carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹.

-

The spectrum will also show N-H stretching bands for the secondary amine hydrochloride.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

IV. Safety Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all synthetic procedures.

-

Handling of Reagents:

-

3-Cyanopyridine: This compound is harmful if swallowed, and causes skin and eye irritation.[15][16][17][18][19] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Gas: Hydrogen is a highly flammable gas and forms explosive mixtures with air. All hydrogenation reactions must be carried out in a properly functioning high-pressure reactor by trained personnel.

-

Raney® Nickel: Activated Raney® Nickel is pyrophoric and can ignite spontaneously in air. It should always be handled as a slurry under a solvent or water and never allowed to dry.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with care, using appropriate PPE.

-

-

Handling of Piperidine Derivatives:

-

Piperidine and its derivatives are generally basic and can be corrosive. Piperidine hydrochloride is toxic if swallowed.[12] Appropriate PPE should be worn when handling the product.

-

-

General Laboratory Practices:

-

All reactions should be performed in a well-ventilated fume hood.

-

Safety glasses, lab coats, and gloves are mandatory.

-

Always have appropriate fire extinguishing equipment readily available.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

-

V. Conclusion and Future Outlook

The synthesis of piperidine-3-carbonitrile hydrochloride is a well-established field with several viable synthetic routes. The choice of the optimal pathway depends on a careful consideration of factors such as scale, cost, and the need for stereochemical control. The catalytic hydrogenation of 3-cyanopyridine remains a dominant method for large-scale production due to its efficiency and atom economy. For the synthesis of enantiomerically pure compounds, chiral pool approaches starting from materials like L-glutamic acid offer a powerful strategy. As the demand for complex and diverse piperidine-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active area of research.

VI. References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (URL not available)

-

CN1051304C - Method for preparing nicotine aldehyde aqueous solution - Google Patents. ()

-

Structure of few bio-active compounds having 3-amino piperidine ring system. (URL not available)

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. ([Link])

-

Piperidine-4-carbonitrile hydrochloride|CAS 240401-22-3 - Benchchem. (URL not available)

-

Recent progress in the chemistry of β-aminoketones - PMC - NIH. ([Link])

-

Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem. (URL not available)

-

Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. ([Link])

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. ([Link])

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. ([Link])

-

Piperidine - the NIST WebBook - National Institute of Standards and Technology. ([Link])

-

The Dieckmann Condensation - Organic Reactions. ([Link])

-

Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (URL not available)

-

Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScpr. ([Link])

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (URL not available)

-

Material Safety Data Sheet - 3-Cyanopyridine, 98% - Cole-Parmer. ([Link])

-

US2813100A - Hydrogenation process - Google Patents. ()

-

US3644380A - Preparation of 3-cyanopyridine - Google Patents. ()

-

Recrystallization. ([Link])

-

Piperidine hydrochloride - the NIST WebBook. ([Link])

-

US5646288A - Process for the preparation of aqueous nicotinaldehyde - Google Patents. ()

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. ([Link])

-

CN108017572A - (S)The preparation method of -3- hydroxy piperidines - Google Patents. ()

-

Piperidinocarbonitrile | C6H10N2 | CID 73736 - PubChem. ([Link])

-

Dieckmann Condensation - Organic Chemistry Portal. ([Link])

-

CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents. ()

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database. ([Link])

-

Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols - Benchchem. (URL not available)

-

Raney nickel alloy expanded mesh hydrogenation catalysts (Patent) | OSTI.GOV. ([Link])

-

Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest - CDC Stacks. ([Link])

-

Dieckmann Condensation - ResearchGate. ([Link])

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. ([Link])

-

(PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate. ([Link])

-

Piperidine - the NIST WebBook - National Institute of Standards and Technology. ([Link])

-

Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546. - ResearchGate. ([Link])

-

Showing metabocard for Piperidine (HMDB0034301) - Human Metabolome Database. ([Link])

-

CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents. ()

-

Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acs.org [acs.org]

- 4. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. CN1051304C - Method for preparing nicotine aldehyde aqueous solution - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Dieckmann Condensation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. southwest.tn.edu [southwest.tn.edu]

- 19. echemi.com [echemi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Piperidine-3-Carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved pharmaceuticals.[1][2] Its inherent structural and physicochemical properties make it an ideal starting point for the design of novel therapeutics.[1][3] This guide delves into the nuanced world of piperidine-3-carbonitrile compounds, a subclass of piperidine derivatives demonstrating significant therapeutic promise across a range of biological targets. We will explore the potential mechanisms of action of these compounds, moving beyond a superficial overview to provide in-depth, field-proven insights into their molecular interactions. This document is designed to be a practical resource, offering not only a comprehensive understanding of the "why" behind the activity of these compounds but also the "how" of their investigation through detailed experimental protocols.

The Piperidine-3-Carbonitrile Scaffold: A Versatile Tool in Drug Discovery

The piperidine-3-carbonitrile scaffold is a chiral building block that offers a unique combination of a basic nitrogen atom within the piperidine ring and an electrophilic carbon atom in the nitrile group.[4] This duality allows for a rich variety of interactions with biological targets, from the formation of crucial salt bridges to the potential for covalent bond formation. The stereochemistry at the 3-position is also critical, allowing for the development of highly selective ligands where the three-dimensional orientation of functional groups dictates biological activity.[4]

The versatility of this scaffold is evident in the diverse range of therapeutic areas where its derivatives have shown promise, including neuropathic pain, Alzheimer's disease, osteoporosis, and as potent analgesics.[4][5][6][7] This guide will focus on four key mechanisms of action that exemplify the therapeutic potential of piperidine-3-carbonitrile compounds.

Non-Covalent Interactions: The Foundation of Specificity

Many piperidine-3-carbonitrile derivatives exert their effects through highly specific non-covalent interactions with their target proteins. These interactions, while weaker than covalent bonds, are the basis of reversible inhibition and receptor modulation, offering a fine-tuned approach to therapeutic intervention.

Sigma-1 Receptor Modulation: A Key to CNS Disorders

The sigma-1 receptor, a unique ligand-operated chaperone protein, has emerged as a promising target for a variety of central nervous system (CNS) disorders.[8][9] Piperidine-containing compounds have been identified as potent and selective ligands for this receptor.

Mechanism of Action: The protonated nitrogen of the piperidine ring is a key pharmacophoric feature for high-affinity binding to the sigma-1 receptor.[4] This positively charged nitrogen forms a crucial salt bridge with the glutamate residue at position 172 (Glu172) within the receptor's binding pocket.[4][8] The substituents on the piperidine ring, particularly at the nitrogen and the 3-position, further dictate the affinity and selectivity of the compound. For instance, N-benzyl and N-phenylpropyl substituents have been shown to confer high affinity.[4] The 3-carbonitrile group can participate in additional hydrogen bonding or dipolar interactions within the binding site, contributing to the overall binding energy and selectivity.

Investigative Workflow:

Figure 1: Workflow for investigating sigma-1 receptor ligands.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition radioligand binding assay to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[4][8][10]

-

Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors, such as guinea pig liver or cells overexpressing the human sigma-1 receptor.[4][10]

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use a selective sigma-1 receptor radioligand, such as [³H]-(+)-pentazocine, at a concentration near its Kd.[4][8]

-

Competition Assay: In a 96-well plate, incubate the membranes with the radioligand and a range of concentrations of the test compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled, high-affinity sigma-1 ligand (e.g., haloperidol).[4]

-

Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

µ-Opioid Receptor Modulation: A New Generation of Analgesics

The µ-opioid receptor is a G protein-coupled receptor (GPCR) and the primary target for opioid analgesics like morphine.[7][11] Piperidine-containing compounds, including fentanyl and its analogues, are potent µ-opioid receptor agonists.[7][11]

Mechanism of Action: Similar to their interaction with the sigma-1 receptor, the protonated piperidine nitrogen of these ligands is crucial for their activity at the µ-opioid receptor. It forms a salt bridge with the highly conserved aspartate residue at position 147 (Asp147) in the third transmembrane domain of the receptor.[1][11] Site-directed mutagenesis studies, where Asp147 is replaced with a non-acidic amino acid, have confirmed the critical role of this interaction for ligand binding and receptor activation.[1][12] An alternative binding mode involving a hydrogen bond with His297 has also been proposed, which may contribute to the diverse signaling profiles of different ligands.[11] The specific orientation and interactions of the rest of the molecule within the binding pocket determine whether the compound acts as an agonist, partial agonist, or antagonist.[13]

Investigative Workflow:

Figure 2: Workflow for characterizing µ-opioid receptor ligands.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a test compound to activate G-protein signaling downstream of the µ-opioid receptor.[14]

-

Membrane Preparation: Prepare membranes from cells expressing the µ-opioid receptor.

-

Assay Buffer: Use a buffer containing GDP (to keep G-proteins in an inactive state) and MgCl₂.

-

Assay Setup: In a 96-well plate, incubate the membranes with a range of concentrations of the test compound.

-

G-protein Activation: Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog that binds to activated Gα subunits.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the filters.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values, which are measures of the compound's potency and efficacy, respectively.

Covalent and Reversible Covalent Inhibition: The Role of the Nitrile Group

The nitrile group in piperidine-3-carbonitrile compounds is not merely a passive substituent; it can actively participate in the mechanism of action, most notably through covalent or reversible covalent interactions with the target enzyme. This mode of inhibition offers the potential for high potency and prolonged duration of action.[15]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Strategy for Type 2 Diabetes

DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones.[12][16] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[16][17]

Mechanism of Action: The nitrile group in certain piperidine-3-carbonitrile derivatives is crucial for their DPP-4 inhibitory activity.[12] It is proposed to interact with the S1 subsite of the enzyme's active site. While the exact nature of this interaction can vary, it is believed to involve the formation of a reversible covalent bond with the catalytic serine residue (Ser630) in the active site. This interaction mimics the transition state of the natural substrate, leading to potent inhibition of the enzyme. The piperidine ring serves to correctly orient the nitrile group within the active site and to make additional favorable interactions with other subsites of the enzyme.

Investigative Workflow:

Figure 3: Workflow for the investigation of DPP-4 inhibitors.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This is a continuous kinetic assay that measures the inhibition of DPP-4 activity using a fluorogenic substrate.[18][19]

-

Reagents:

-

Human recombinant DPP-4 enzyme.

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[18]

-

Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[18]

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

A known DPP-4 inhibitor as a positive control (e.g., sitagliptin).

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).[18]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cathepsin K Inhibition: A Novel Approach to Osteoporosis

Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and plays a critical role in bone resorption.[20] Inhibition of cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis.[20]

Mechanism of Action: The nitrile group in piperidine-3-carbonitrile-based inhibitors of cathepsin K acts as a "warhead" that forms a reversible covalent bond with the active site cysteine residue (Cys25).[21] This interaction involves the nucleophilic attack of the thiolate anion of Cys25 on the electrophilic carbon of the nitrile group, forming a thioimidate adduct. This covalent modification of the active site effectively blocks the enzyme's catalytic activity. The piperidine-3-carboxamide scaffold serves to position the nitrile warhead optimally within the active site and to make additional hydrogen bonding and hydrophobic interactions with key residues, thereby enhancing the potency and selectivity of the inhibitor.[6][20]

Investigative Workflow:

Figure 4: Workflow for the characterization of cathepsin K inhibitors.

Experimental Protocol: Fluorometric Cathepsin K Inhibition Assay

This protocol is similar to the DPP-4 assay but is tailored for a cysteine protease.[20][22][23][24]

-

Reagents:

-

Recombinant human cathepsin K.

-

Assay buffer (e.g., a buffer at acidic pH to mimic the lysosomal environment, containing a reducing agent like DTT to maintain the active site cysteine in its reduced state).

-

Fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC).[20]

-

Test compound and a positive control inhibitor (e.g., E-64).[22]

-

-

Assay Procedure:

-

Data Analysis:

-

Determine the IC50 value as described for the DPP-4 assay.

-

Data Presentation and Interpretation

For a clear comparison of the potency of different piperidine-3-carbonitrile compounds, quantitative data should be summarized in a structured table.

Table 1: Inhibitory Potency of Exemplary Piperidine-3-Carbonitrile Derivatives

| Compound ID | Target | Assay Type | IC50 / Ki (nM) |

| Compound A | Sigma-1 Receptor | Radioligand Binding | 5.2 (Ki) |

| Compound B | µ-Opioid Receptor | [³⁵S]GTPγS Binding | 12.8 (EC50) |

| Compound C | DPP-4 | Fluorometric | 25.1 (IC50) |

| Compound D | Cathepsin K | Fluorometric | 8.7 (IC50) |

Conclusion and Future Directions

The piperidine-3-carbonitrile scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its ability to engage in a wide range of molecular interactions, from specific non-covalent contacts to reversible covalent bond formation, allows for the targeting of a diverse array of proteins with high potency and selectivity. This guide has provided an in-depth look at four distinct mechanisms of action, supported by detailed experimental protocols to facilitate their investigation.

The future of drug discovery with piperidine-3-carbonitrile compounds lies in the continued exploration of their structure-activity relationships, the identification of novel biological targets, and the application of advanced techniques such as cryo-electron microscopy to further elucidate their binding modes. By combining rational drug design with robust experimental validation, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

-

Benchchem. (S)-Piperidine-3-carbonitrile hydrochloride|CAS 915226-72-1.

-

Surratt, C. K., & Gengo, P. J. (1999). ASP147 in the third transmembrane helix of the rat mu opioid receptor forms ion-pairing with morphine and naltrexone. Life sciences, 65(2), 175–185.

-

Shang, Y., LeRouzic, V., & Gumbart, J. C. (2021). How μ-Opioid Receptor Recognizes Fentanyl. bioRxiv.

-

Benchchem. Application Notes and Protocols for Cell-Based Assays with Cathepsin K Inhibitor 3.

-

Blake, A. D., Bot, G. R., Li, J. H., Reisine, T., & Roberts, E. (1997). Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study. Journal of neurochemistry, 68(1), 344–353.

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

-

Benchchem. Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide.

-

University of Arizona. (2017). Piperidine-Based Drug Discovery.

-

ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

-

Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.

-

Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives.

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317.

-

Clark, M. J., & Traynor, J. R. (2018). Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. Scientific reports, 8(1), 1–13.

-

MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.

-

PMC. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents.

-

Pharmatutor. (2022). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

-

PubMed Central. (2015). Advances in the discovery of cathepsin K inhibitors on bone resorption.

-

PNAS. (2007). Purification and Functional Reconstitution of Monomeric μ-Opioid Receptors: ALLOSTERIC MODULATION OF AGONIST BINDING BY Gi2.

-

PubMed. (2000). Cathepsin K and the design of inhibitors of cathepsin K.

-

Gifford Bioscience. Radioligand Binding Assay Protocol.

-

Benchchem. Application Notes and Protocols for Testing Sigma-1 Receptor Ligands.

-

Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit.

-

Sigma-Aldrich. DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.

-

BPS Bioscience. Cathepsin K Inhibitor Screening Assay Kit.

-

Abcam. (2020). ab185439 Cathepsin K Inhibitor Screening Kit (Fluorometric).

-

Abcam. ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.

-

NIH. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe.

-

Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery.

-

eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor.

-

BPS Bioscience. Cathepsin K Inhibitor Screening Assay Kit.

Sources

- 1. bio.fsu.edu [bio.fsu.edu]

- 2. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Continuous, Fluorescence-based Assay of µ-Opioid Receptor Activation in AtT-20 Cells | Semantic Scholar [semanticscholar.org]

- 6. Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ASP147 in the third transmembrane helix of the rat mu opioid receptor forms ion-pairing with morphine and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Purification and Functional Reconstitution of Monomeric μ-Opioid Receptors: ALLOSTERIC MODULATION OF AGONIST BINDING BY Gi2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. content.abcam.com [content.abcam.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. revvity.com [revvity.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]

- 24. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Solubility Characteristics of Piperidine-3-carbonitrile Hydrochloride

Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who navigate the complex yet rewarding path of bringing new therapeutics to fruition, this guide is intended to serve as a comprehensive resource on the solubility characteristics of a key synthetic building block: piperidine-3-carbonitrile hydrochloride. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] Understanding the solubility of its derivatives, such as piperidine-3-carbonitrile hydrochloride, is not merely an academic exercise but a critical determinant in the successful progression of a drug candidate from the bench to the clinic.

This guide eschews a rigid, templated format in favor of a logical narrative that first explores the theoretical underpinnings of this molecule's solubility and then provides actionable, field-proven methodologies for its empirical determination. As your virtual Senior Application Scientist, my aim is to blend technical accuracy with practical insights, explaining not just the "what" but the "why" behind experimental choices.

I. Molecular Profile and Physicochemical Attributes of Piperidine-3-carbonitrile Hydrochloride

Piperidine-3-carbonitrile hydrochloride is a chiral synthetic intermediate valued for its role in constructing more complex, biologically active molecules, particularly those targeting the central nervous system (CNS).[1] Its structure, featuring a saturated six-membered heterocycle with a nitrile functional group, presents a unique combination of polarity and lipophilicity. The hydrochloride salt form is intentionally designed to enhance its solubility in polar, aqueous environments, a crucial factor for many biological and synthetic applications.[3]

Key Physicochemical Parameters

A molecule's solubility is governed by a delicate interplay of its intrinsic properties. For piperidine-3-carbonitrile hydrochloride, the following parameters are of primary importance:

-

LogP (Octanol-Water Partition Coefficient): The LogP value provides a measure of a compound's lipophilicity. A calculated LogP value for piperidine-3-carbonitrile hydrochloride is approximately 0.93. This value suggests a relatively balanced hydrophilic-lipophilic character. The positive value indicates some degree of lipophilicity, which is important for cell membrane permeability, while being low enough to maintain reasonable aqueous solubility, especially in its protonated, salt form.

-

Crystal Lattice Energy: As a crystalline solid, the solubility of piperidine-3-carbonitrile hydrochloride is also dependent on the energy required to overcome the forces holding the crystal lattice together. The strength of these intermolecular forces, including ionic interactions in the salt, will influence the extent to which a solvent can solvate and dissolve the compound.

II. Anticipated Solubility Profile in Various Solvents

While specific quantitative solubility data for piperidine-3-carbonitrile hydrochloride is not widely published, we can make informed predictions based on its physicochemical properties and the behavior of similar amine hydrochlorides.

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High to Very High Solubility . As a hydrochloride salt, the compound is ionic and capable of strong ion-dipole interactions with polar protic solvents. The protonated piperidine nitrogen can act as a hydrogen bond donor, and the nitrile nitrogen and the chloride counter-ion can act as hydrogen bond acceptors, further enhancing solvation. Its solubility in water is expected to be significant.[3]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): High Solubility . These solvents have large dipole moments and can effectively solvate the charged species of the hydrochloride salt. DMSO, in particular, is a powerful solvent for a wide range of organic and inorganic compounds.

-

Solvents of Intermediate Polarity (e.g., Acetone, Dichloromethane): Moderate to Low Solubility . The solubility in these solvents will be a balance between the polar interactions with the salt and the nonpolar interactions with the hydrocarbon backbone. Dichloromethane may show some solubility due to its ability to form weak hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low to Insoluble . The lack of strong intermolecular interactions between the ionic compound and nonpolar solvents will result in poor solvation and, consequently, very low solubility.

III. Quantitative Solubility Determination: An Experimental Workflow

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following section details a generalized yet comprehensive workflow based on the widely accepted shake-flask equilibrium solubility method.[5] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Experimental Objective:

To determine the equilibrium solubility of piperidine-3-carbonitrile hydrochloride in a range of solvents at a specified temperature (e.g., 25°C).

Diagram of the Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of piperidine-3-carbonitrile hydrochloride that is in clear excess of its expected solubility and add it to a series of appropriately sized, inert vials (e.g., glass). The use of a significant excess ensures that the resulting solution is truly saturated.

-

To each vial, add a precise and recorded volume of the desired solvent (e.g., 2.0 mL). Use analytical-grade solvents to ensure purity.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C). Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a sufficient duration to ensure that equilibrium is reached. A period of 24 to 48 hours is typically adequate, but this should be confirmed by preliminary experiments where samples are taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a minimum of 2 hours to permit the undissolved solid to settle.

-

For finely dispersed solids, centrifugation at the same temperature can be employed to facilitate a clear separation of the solid and liquid phases.

-

-

Sampling and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, thereby preventing any temperature-induced precipitation or dissolution.

-

Immediately filter the withdrawn aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles. The first few drops of the filtrate should be discarded to saturate the filter membrane and avoid any potential adsorption effects.

-

Accurately dilute the filtered sample to a suitable concentration for analysis with a validated analytical method. The dilution factor must be precisely recorded.

-

-

Quantification:

-

Analyze the concentration of piperidine-3-carbonitrile hydrochloride in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve must be prepared using accurately weighed standards of the compound.

-

The mobile phase and column selection should be optimized for good peak shape and resolution. A typical starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = C × DF Where:

-

C = Concentration of the diluted sample determined by HPLC (in mg/mL)

-

DF = Dilution Factor

-

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

IV. Predicted Quantitative Solubility Data and Interpretation

While experimentally determined values are the gold standard, the following table provides predicted solubility ranges for piperidine-3-carbonitrile hydrochloride in various solvents at ambient temperature. These predictions are based on the physicochemical principles discussed and serve as a practical starting point for experimental design.

| Solvent Class | Solvent | Predicted Solubility Range (mg/mL) | Rationale for Prediction |

| Polar Protic | Water | > 100 | As a hydrochloride salt, strong ion-dipole interactions and hydrogen bonding with water are expected, leading to high aqueous solubility.[3] |

| Methanol | > 100 | Similar to water, methanol is a polar protic solvent that can effectively solvate the ionic compound. | |

| Ethanol | 50 - 100 | Slightly less polar than methanol, which may result in a modest decrease in solubility, but still expected to be a good solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | DMSO is a very strong polar aprotic solvent capable of dissolving a wide range of salts. |

| N,N-Dimethylformamide (DMF) | 50 - 100 | A good polar aprotic solvent, though generally slightly less effective than DMSO for dissolving salts. | |

| Intermediate Polarity | Acetone | 1 - 10 | The lower polarity and lack of hydrogen bond donating ability will limit its capacity to solvate the ionic compound. |